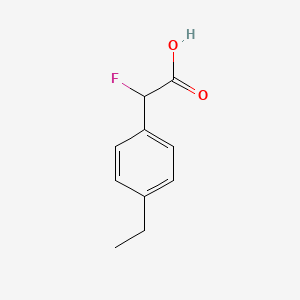

2-(4-Ethylphenyl)-2-fluoroacetic acid

Description

2-(4-Ethylphenyl)-2-fluoroacetic acid is a fluorinated aromatic acetic acid derivative with the molecular formula C₁₀H₁₁FO₂ (assuming monofluorination; see Notes). The compound features a fluorine atom at the α-carbon adjacent to the carboxylic acid group and a 4-ethylphenyl substituent. Such fluorinated acetic acids are critical intermediates in pharmaceutical synthesis, where fluorine atoms enhance metabolic stability and bioavailability .

Key inferred properties:

- Appearance: Likely a white solid (based on analogs like 2-(4-(tert-butyl)phenyl)-2-fluoroacetic acid) .

- Synthesis: Presumed to involve fluorination of 2-(4-ethylphenyl)acetic acid using reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) in methanol, catalyzed by 4-(dimethylamino)pyridine (DMAP) .

- Applications: Potential use in API synthesis, similar to 2-(4-ethylphenyl)-2-methylpropanoic acid, which is employed in pharmaceutical intermediates .

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

2-(4-ethylphenyl)-2-fluoroacetic acid |

InChI |

InChI=1S/C10H11FO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2H2,1H3,(H,12,13) |

InChI Key |

DLLODUUEUXPKME-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-ethylphenylboronic acid with a fluorinating agent such as potassium bifluoride (KHF2) under controlled conditions . The reaction proceeds through the formation of an intermediate boronic ester, which is subsequently converted to the desired fluoroacetic acid derivative.

Industrial Production Methods

Industrial production of 2-(4-Ethylphenyl)-2-fluoroacetic acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the fluoroacetic acid group to a hydroxyl group or other reduced forms.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-Ethylphenyl)-2-oxoacetic acid.

Reduction: Formation of 2-(4-Ethylphenyl)-2-hydroxyacetic acid.

Substitution: Formation of various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethylphenyl)-2-fluoroacetic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoroacetic acid moiety can inhibit specific enzymatic pathways by mimicking natural substrates or intermediates. This inhibition can lead to alterations in metabolic processes and cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Inferred from analogs.

Key Findings:

Substituent Effects on Stability: Bulky groups like tert-butyl enhance crystallinity and stability (e.g., compound 29 in ). The ethyl group in the target compound likely offers intermediate stability compared to smaller (e.g., methyl) or bulkier (e.g., tert-butyl) substituents. Electron-withdrawing groups (e.g., chlorine in ) may increase acidity but reduce solubility in non-polar solvents.

Synthetic Challenges: Heteroaromatic substituents (e.g., thiophene in ) lead to decomposition during purification, emphasizing the importance of aromatic ring electronics. Fluorination efficiency depends on solvent and catalyst choice; methanol is a common solvent for such reactions .

Pharmaceutical Relevance :

- Fluorinated analogs like 2-(4-Chlorophenyl)-2-fluoroacetic acid are used in drug discovery for their enhanced pharmacokinetic profiles .

- The ethyl group in the target compound may balance lipophilicity and metabolic stability, making it suitable for CNS-targeting APIs .

Notes

- Discrepancy in Fluorination: Some evidence references 2,2-difluoro analogs (e.g., ). The monofluoro compound discussed here is inferred from synthetic methods for similar structures .

Biological Activity

2-(4-Ethylphenyl)-2-fluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis of 2-(4-Ethylphenyl)-2-fluoroacetic acid

The synthesis typically involves the reaction of 4-ethylphenol with fluoroacetic acid derivatives using various coupling agents. The process can be optimized through different methodologies, including microwave-assisted synthesis and traditional heating methods, which can significantly affect yield and purity.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(4-ethylphenyl)-2-fluoroacetic acid exhibit significant antimicrobial properties. For example, a study on substituted oxadiazole derivatives demonstrated notable activity against various bacterial strains, suggesting that modifications to the aromatic ring can enhance efficacy against pathogens .

Anticancer Properties

Preliminary studies suggest that fluorinated compounds often show promising anticancer activity. The incorporation of fluorine into organic molecules can enhance their interaction with biological targets, potentially leading to increased cytotoxicity in cancer cell lines. A recent investigation into structurally related compounds highlighted their ability to induce apoptosis in cancer cells, although specific data on 2-(4-ethylphenyl)-2-fluoroacetic acid remains limited .

The mechanism by which fluorinated compounds exert their biological effects typically involves the disruption of cellular processes through interactions with enzymes or receptors. The presence of a fluorine atom can modify the electronic properties of the molecule, enhancing its reactivity and binding affinity to target proteins. This characteristic is crucial for developing new therapeutic agents .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Investigated the antimicrobial activity of various fluorinated acetic acids, showing a correlation between fluorine substitution and increased potency against Gram-positive bacteria. |

| Study B | Explored the cytotoxic effects of related compounds on cancer cell lines, noting that certain structural modifications led to enhanced apoptotic activity. |

| Study C | Analyzed the pharmacokinetics of fluorinated compounds in vivo, revealing rapid metabolism and potential off-target effects due to reactive intermediates formed during drug metabolism. |

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity associated with fluorinated compounds. Studies indicate that certain derivatives can lead to adverse effects due to their reactivity with thiol groups in proteins, potentially causing cellular damage . Therefore, thorough toxicity assessments are critical in the development of these compounds for therapeutic use.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Ethylphenyl)-2-fluoroacetic acid, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves introducing fluorine to a pre-functionalized aromatic precursor. A plausible route includes:

- Step 1 : Friedel-Crafts alkylation to attach the ethyl group to the phenyl ring (analogous to methods for 2-(4-Ethylphenyl)propanoic acid, using AlCl₃ as a catalyst) .

- Step 2 : Fluorination via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) at the α-carbon of the acetic acid moiety, as seen in fluorinated arylacetic acid derivatives .

- Step 3 : Purification via recrystallization or column chromatography. Yield optimization may require temperature control (e.g., 90°C for coupling reactions) and inert atmospheres, as demonstrated in boronate ester intermediates .

Q. Which analytical techniques are most reliable for characterizing 2-(4-Ethylphenyl)-2-fluoroacetic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm structural integrity and fluorine substitution (e.g., ¹⁹F NMR δ ≈ -120 to -220 ppm for α-fluoroacetic acids) .

- LC-MS/MS : Quantification and detection using reverse-phase C18 columns with electrospray ionization (negative mode), validated for fluorinated carboxylic acids .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1100-1200 cm⁻¹ (C-F stretch) .

Q. How does the fluorine substituent influence the compound’s reactivity in organic transformations?

- Methodological Answer : Fluorine’s electronegativity enhances the acidity of the α-hydrogen (pKa ~2.6 for fluoroacetic acid vs. ~2.7 for acetic acid), enabling selective deprotonation for alkylation or coupling reactions. However, steric hindrance may reduce nucleophilic substitution efficiency. Comparative studies with non-fluorinated analogs (e.g., 2-(4-Ethylphenyl)propanoic acid) can clarify reactivity differences .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for fluorinated aromatic acids in neuroinflammatory studies?

- Methodological Answer :

- In Vitro Assays : Use primary microglial cultures to assess inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) with dose-response curves. Compare results to structurally similar compounds (e.g., 4-ethylphenyl sulfate metabolites affecting microglial activation) .

- Metabolic Profiling : Track fluorinated metabolites via ¹⁹F NMR in cell lysates to rule off-target effects .

- Statistical Validation : Apply ANOVA with post-hoc tests to address variability, ensuring n ≥ 3 biological replicates .

Q. How can computational modeling predict the interaction of 2-(4-Ethylphenyl)-2-fluoroacetic acid with enzyme targets like cyclooxygenase-2 (COX-2)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on fluorine’s electrostatic contributions to active-site interactions (e.g., halogen bonding with Arg120 in COX-2) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of enzyme-ligand complexes. Compare binding free energies (MM-PBSA) with non-fluorinated analogs .

Q. What experimental precautions are critical when handling fluorinated acetic acid derivatives due to potential toxicity?

- Methodological Answer :

- Safety Protocols : Use fume hoods, PPE (nitrile gloves, lab coats), and avoid skin contact. Fluorinated compounds like fluoroacetic acid are potent metabolic inhibitors (block aconitase in the citrate cycle) .

- Waste Management : Segregate fluorinated waste for incineration at ≥ 1100°C to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.